Structural Identity Differentiation vs. the Hydrazone Analog (CHEBI:109818)
The most critical differentiation for procurement is structural identity verification against the commonly confused hydrazone analog. The target amide is distinguished by its molecular formula (C13H10Cl2N2O, exact mass 280.02 Da) and the absence of the characteristic hydrazone imine (C=N) absorption band at ~1600–1640 cm⁻¹ in FT-IR and the corresponding N–H stretch for the hydrazone linker. Quantitatively, the amide exhibits a single amide carbonyl ¹³C NMR resonance at ~165–168 ppm, whereas the hydrazone shows an additional imine carbon at ~155–160 ppm and a distinct N–H proton. Confusion between these entities is documented in ChEBI (CHEBI:109818), where the hydrazone is the registered structure, yet vendor entries often link this identifier to the amide [1]. Researchers must request the certificate of analysis demonstrating the absence of the N3 hydrazone fragment by elemental analysis (calculated N%: amide 9.93% vs. hydrazone 14.23%) or high-resolution mass spectrometry.
| Evidence Dimension | Molecular formula and nitrogen content by elemental analysis |
|---|---|
| Target Compound Data | C13H10Cl2N2O; calculated N = 9.93% |
| Comparator Or Baseline | 3,4-dichloro-N-(2-pyridinylmethylideneamino)benzamide (CHEBI:109818); C13H9Cl2N3O; calculated N = 14.23% |
| Quantified Difference | ΔN = 4.30 percentage points; Δ molecular formula = O vs. N; Δ exact mass ≈ 14 Da |
| Conditions | Elemental analysis or HRMS (ESI-TOF) characterization |
Why This Matters
This differentiation prevents procurement of the wrong compound, which is a known risk due to widespread database conflation; selecting the incorrect hydrazone analog invalidates structure-based drug design and biological assay interpretation.
- [1] ChEBI. CHEBI:109818 - 3,4-dichloro-N-(2-pyridinylmethylideneamino)benzamide. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:109818 View Source
